Trioxyde de gadolinium et de gallium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Gadolinium Gallium Trioxide can be achieved through several methods, with the single-step low-temperature synthesis being notable for its efficiency. Mann, Laishram, and Malhan (2012) reported a solution combustion synthesis of single-phase GGG nanopowders at a low temperature of 500°C, using a fuel mixture approach with urea and glycine. This method directly leads to the formation of phase-pure cubic GGG without any subsequent calcination step, producing fine, well-dispersed nanometric particles with a uniform and close to spherical morphology (Mann, Laishram, & Malhan, 2012).

Applications De Recherche Scientifique

Technologie des batteries

Il a été constaté que le trioxyde de gadolinium et de gallium améliorait considérablement les performances de l'anode des batteries aluminium-air . L'ajout de particules de Gd2O3 à l'anode d'aluminium pur affecte le transfert de charge à la surface de l'anode, améliore sa résistance à la corrosion et inhibe l'apparition de la réaction d'évolution de l'hydrogène . Cela améliore considérablement la résistance à la corrosion du matériau anodique, et la décharge est stable et uniforme, ce qui le rend plus adapté comme matériau anodique pour les batteries aluminium-air .

Catalyse

Le this compound est largement utilisé en catalyse . Les propriétés uniques de Gd2O3 en font un catalyseur précieux dans diverses réactions chimiques.

Industrie de la céramique et du verre

Gd2O3 est utilisé dans l'industrie de la céramique et du verre . Ses propriétés uniques peuvent améliorer la qualité et la durabilité des produits céramiques et en verre.

Piles à combustible à oxyde solide

Dans les matériaux de batterie, l'utilisation d'oxyde de gadolinium comme composant principal des piles à combustible solides peut augmenter considérablement la stabilité et la résistance à la corrosion de la batterie .

Matériaux luminescents

Le this compound est utilisé dans la production de matériaux luminescents

Mécanisme D'action

Target of Action

Gadolinium gallium trioxide, also known as Gadolinium gallium garnet (GGG), is a synthetic crystalline material . It primarily targets the magneto-optical films and is used as a substrate material for these films . It also finds use in jewelry as a diamond simulant .

Mode of Action

The interaction of GGG with its targets is primarily through its excellent mechanical, thermal, and optical properties . For instance, in the case of magneto-optical films, GGG provides a stable and high-quality substrate that allows for the growth and performance of these films . The cubic lattice structure, density, and hardness of GGG play a crucial role in its interaction with its targets .

Biochemical Pathways

It’s worth noting that gadolinium-based contrast agents (gbcas), which contain gadolinium, have been associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs .

Pharmacokinetics

In the context of its use, ggg exhibits high thermal conductivity, a high melting point, and is typically insoluble in water .

Result of Action

The primary result of GGG’s action is the enhancement of the performance of magneto-optical films. It provides a high-quality substrate that allows for the growth and performance of these films . In addition, GGG’s hardness and density make it suitable for use as a diamond simulant in jewelry .

Action Environment

The action, efficacy, and stability of GGG can be influenced by environmental factors such as temperature and pressure. For instance, the phase change from cubic to monoclinic structure in GGG takes place at 1200 °C . Furthermore, the addition of Gd2O3 particles to the pure aluminum anode has been shown to improve its corrosion resistance, making the discharge stable and uniform, which is more suitable as an anode material for aluminum-air batteries .

Propriétés

IUPAC Name |

gallium;gadolinium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.Gd.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDRQAVGXHVGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

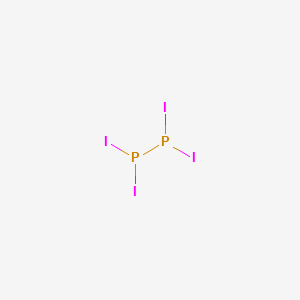

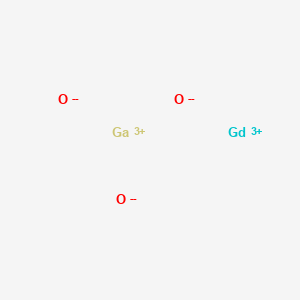

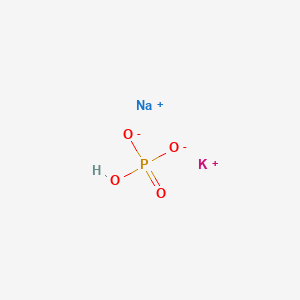

[O-2].[O-2].[O-2].[Ga+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaGdO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923503 | |

| Record name | Gadolinium gallium oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12024-36-1, 12063-81-9 | |

| Record name | Gadolinium gallium oxide (Gd3Ga5O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium gallium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium gallium oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium gallium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)